molecular formula C18H20F3N3O2 B6506625 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1421478-09-2

1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B6506625
CAS No.: 1421478-09-2
M. Wt: 367.4 g/mol
InChI Key: MAOPNVSIUZTKTO-UHFFFAOYSA-N
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Description

This urea derivative features a 2-hydroxyethyl linker connecting a 4-(dimethylamino)phenyl group to the urea backbone, with a 2-(trifluoromethyl)phenyl substituent on the adjacent nitrogen (Figure 1). Its molecular formula is C19H19F3N3O2 (estimated), with a molecular weight of 378.37 g/mol (derived from structural analysis).

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c1-24(2)13-9-7-12(8-10-13)16(25)11-22-17(26)23-15-6-4-3-5-14(15)18(19,20)21/h3-10,16,25H,11H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOPNVSIUZTKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-(trifluoromethyl)aniline in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to urea formation conditions, often involving the use of isocyanates or carbamates under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural Modifications on the Hydroxyethyl Side Chain

The hydroxyethyl linker and its attached aromatic group are critical for biological activity. Key comparisons include:

Compound Name Substituent on Hydroxyethyl Chain Molecular Weight (g/mol) Key Properties
Target Compound 4-(Dimethylamino)phenyl 378.37 Enhanced solubility and basicity due to dimethylamino group
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea 4-(Furan-2-yl)phenyl 390.36 Furan introduces π-π stacking potential; reduced basicity compared to dimethylamino
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea Benzodioxin-6-yl 439.38 Benzodioxin moiety increases lipophilicity; potential for antioxidant activity
1-((4-(Diisopropylamino)but-2-yn-1-yl))-3-(2-(trifluoromethyl)phenyl)urea Diisopropylamino-alkyne 413.42 Alkyne linker may enhance rigidity and kinase inhibition potential

Key Insight: The dimethylamino group in the target compound improves water solubility, whereas furan or benzodioxin substituents prioritize lipophilicity and aromatic interactions.

Substituents on the Phenyl Ring Adjacent to Urea

The 2-(trifluoromethyl)phenyl group is a common feature in many analogs. Comparisons with alternative substituents:

Compound Name Phenyl Ring Substituent Biological Activity
Target Compound 2-(Trifluoromethyl) High metabolic stability; electron-withdrawing effects enhance receptor binding
1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea 4-(Trifluoromethyl) Similar stability but altered steric effects due to pyridylmethyl substitution
1-(4-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea 4-Chloro Chlorine increases halogen bonding; sulfonamide group adds protease resistance
1-[2-(3-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea 4-Fluoro Fluorine’s electronegativity enhances bioavailability; dual halogen effects

Key Insight : The 2-(trifluoromethyl) position optimizes steric and electronic interactions, distinguishing the target compound from chloro- or fluoro-substituted analogs.

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